molecular formula C15H13N3O3S2 B2402358 2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide CAS No. 896683-80-0

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide

Cat. No. B2402358
CAS RN: 896683-80-0
M. Wt: 347.41
InChI Key: LYFJUIOMHIMGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide” belongs to the family of 1,2,4-benzothiadiazine 1,1-dioxides . These compounds are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .


Synthesis Analysis

The synthesis of similar compounds involves the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide . The resulting 2-aminobenzenesulfonamides are reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .


Molecular Structure Analysis

The molecular formula of a similar compound is C17H17N3O3S2. The structure of these compounds includes a sulfur atom adjacent to at least one ring nitrogen atom .


Chemical Reactions Analysis

The introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generated the most potent analogues with the IC50 values of 217 to 266 nM . These compounds exhibited much decreased PI3Kδ inhibitory potency, but maintained the high selectivity over other PI3K isoforms .


Physical And Chemical Properties Analysis

The molecular weight of a similar compound is 375.46. Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .

Scientific Research Applications

Antimicrobial Activity

The compound has been reported to have antimicrobial properties . This makes it potentially useful in the development of new antimicrobial drugs.

Antiviral Activity

The compound has also been found to have antiviral properties . This could make it a valuable resource in the fight against viral diseases.

Antihypertensive Properties

The compound has been reported to have antihypertensive properties . This suggests that it could be used in the treatment of high blood pressure.

Antidiabetic Activity

The compound has been found to have antidiabetic properties . This suggests potential applications in the treatment of diabetes.

Anticancer Properties

The compound has been reported to have anticancer properties . This suggests that it could be used in the development of new cancer treatments.

KATP Channel Activators

The compound has been evaluated as a KATP channel activator on the pancreatic endocrine tissue and the vascular smooth muscle tissue . This suggests potential applications in the treatment of conditions related to these tissues.

AMPA Receptor Modulators

The compound has been reported to have properties as an AMPA receptor modulator . This suggests potential applications in the treatment of neurological conditions.

PI3Kδ Inhibitors

The compound has been evaluated as a PI3Kδ inhibitor . This suggests potential applications in the treatment of conditions related to the PI3Kδ pathway.

Mechanism of Action

The biological activities of 1,2,4-benzothiadiazine 1,1-dioxides, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators, are reported . They inhibit insulin release as a result of their activity as ATP-sensitive potassium channel openers .

properties

IUPAC Name

2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c19-14(16-11-6-2-1-3-7-11)10-22-15-17-12-8-4-5-9-13(12)23(20,21)18-15/h1-9H,10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFJUIOMHIMGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.